molecular formula C18H26N2O2 B2541525 (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide CAS No. 2411324-25-7

(E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide

Cat. No. B2541525
CAS RN: 2411324-25-7
M. Wt: 302.418
InChI Key: OXNAEVVVCVVMGD-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide, also known as DMXAA or Vadimezan, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential anti-tumor properties. DMXAA was first synthesized in the 1990s and has since been studied extensively for its mechanism of action and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that play a role in the body's immune response. (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide has also been shown to inhibit the growth of blood vessels that supply tumors with nutrients and oxygen, which can lead to tumor necrosis.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide has been shown to have a variety of biochemical and physiological effects. It can induce the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha), interleukin-6 (IL-6), and interferon-alpha (IFN-alpha). (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide can also activate immune cells such as macrophages and natural killer cells. In addition, (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide has been shown to inhibit the activity of enzymes involved in the formation of blood vessels, such as vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).

Advantages and Limitations for Lab Experiments

One advantage of (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide is that it has been shown to be effective in various animal models of cancer, which suggests that it may have potential as a cancer therapy. However, (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide has also been shown to have some limitations. For example, it has a short half-life in the body, which may limit its effectiveness. In addition, (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide has been shown to cause some toxicity in animal models, which may limit its use in humans.

Future Directions

There are several future directions for research on (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide. One area of interest is the development of more effective formulations of (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide that can improve its stability and increase its half-life in the body. Another area of interest is the identification of biomarkers that can predict the response of tumors to (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide therapy. Additionally, further research is needed to better understand the mechanism of action of (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide and its potential interactions with other cancer therapies.

Synthesis Methods

(E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide can be synthesized through a multi-step process that involves the reaction of 3-hydroxy-2-butanone with 3-aminopropylamine to form N-(3-aminopropyl)-3-hydroxybutanamide, which is then reacted with oxalyl chloride to form N-(oxalan-3-yl)-N-(3-hydroxypropyl)oxamide. This compound is then reacted with 2-phenylethylamine and dimethylamine to form (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide has been extensively studied for its potential anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models of cancer, including melanoma, lung cancer, and colon cancer. (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cases.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-19(2)12-6-9-18(21)20(17-11-14-22-15-17)13-10-16-7-4-3-5-8-16/h3-9,17H,10-15H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNAEVVVCVVMGD-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)N(CCC1=CC=CC=C1)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)N(CCC1=CC=CC=C1)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.